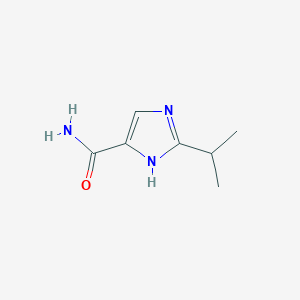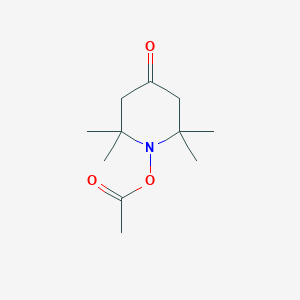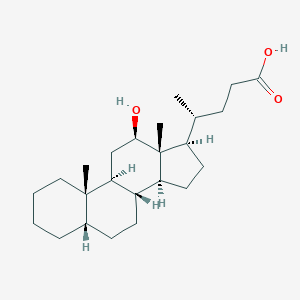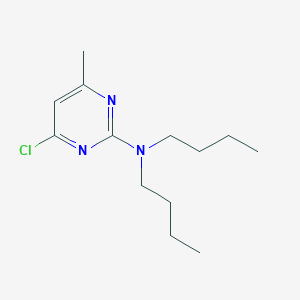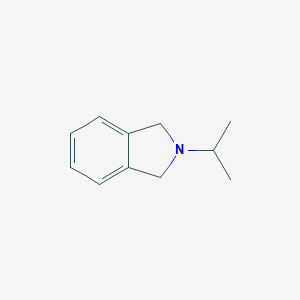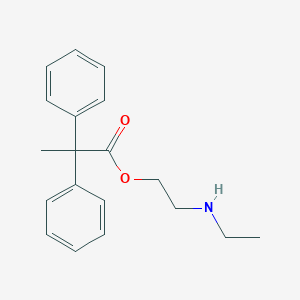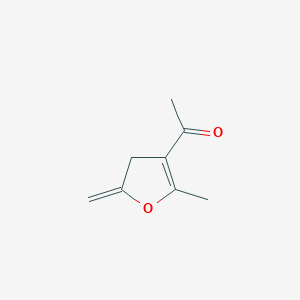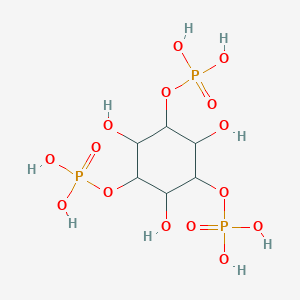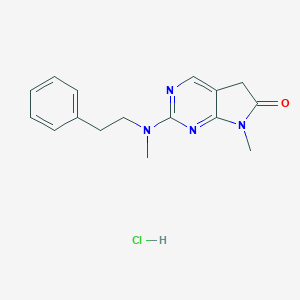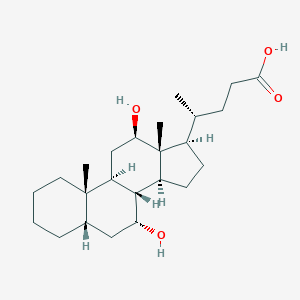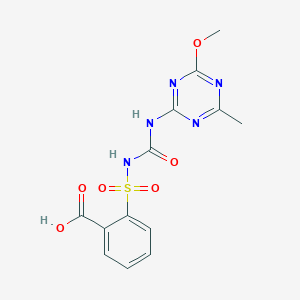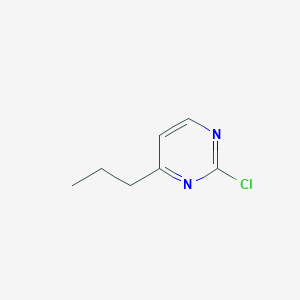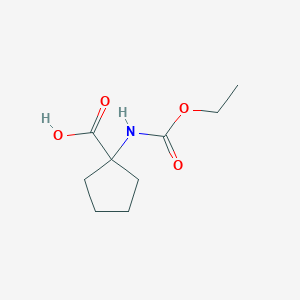
1-Ethoxycarbonylamino-1-carboxycyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxycarbonylamino-1-carboxycyclopentane, also known as ECACC, is a cyclic amino acid that has been studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a building block for peptide synthesis and as a tool for investigating the mechanisms of action of certain biological processes. In
Wirkmechanismus
The mechanism of action of 1-Ethoxycarbonylamino-1-carboxycyclopentane is not well understood, but it is believed to involve interactions with amino acids and other biological molecules. 1-Ethoxycarbonylamino-1-carboxycyclopentane is a cyclic amino acid, which means that it has a unique three-dimensional structure that may allow it to interact with other molecules in specific ways. Additionally, 1-Ethoxycarbonylamino-1-carboxycyclopentane has been shown to have a high affinity for certain proteins, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Ethoxycarbonylamino-1-carboxycyclopentane are not well characterized, but it is believed to have a variety of effects on biological processes. For example, 1-Ethoxycarbonylamino-1-carboxycyclopentane has been shown to inhibit the activity of certain enzymes, which may contribute to its potential as a therapeutic agent. Additionally, 1-Ethoxycarbonylamino-1-carboxycyclopentane has been shown to have a stabilizing effect on proteins, which may be useful in the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Ethoxycarbonylamino-1-carboxycyclopentane is its ease of synthesis and high yield. This makes it a useful tool for researchers who require large quantities of the compound for their experiments. Additionally, 1-Ethoxycarbonylamino-1-carboxycyclopentane has been shown to be stable under a variety of conditions, which makes it a useful tool for investigating the stability of proteins and other biological molecules.
One of the main limitations of 1-Ethoxycarbonylamino-1-carboxycyclopentane is its lack of specificity. Because it is a cyclic amino acid, it may interact with a variety of biological molecules in non-specific ways, which can make it difficult to interpret experimental results. Additionally, 1-Ethoxycarbonylamino-1-carboxycyclopentane has not been extensively studied in vivo, which limits its potential for use as a therapeutic agent.
Zukünftige Richtungen
There are a variety of future directions for research on 1-Ethoxycarbonylamino-1-carboxycyclopentane. One area of interest is the development of new drugs based on the structure of 1-Ethoxycarbonylamino-1-carboxycyclopentane. Researchers are also interested in investigating the potential of 1-Ethoxycarbonylamino-1-carboxycyclopentane as a tool for investigating the mechanisms of action of certain biological processes. Additionally, there is interest in studying the potential of 1-Ethoxycarbonylamino-1-carboxycyclopentane as a building block for the synthesis of new peptides with specific biological activities.
Conclusion:
1-Ethoxycarbonylamino-1-carboxycyclopentane is a cyclic amino acid that has shown promise in a variety of scientific research applications. Its ease of synthesis and high yield make it a useful tool for researchers who require large quantities of the compound for their experiments. While the mechanism of action of 1-Ethoxycarbonylamino-1-carboxycyclopentane is not well understood, it has been shown to have a variety of effects on biological processes, including the inhibition of certain enzymes and the stabilization of proteins. Future research on 1-Ethoxycarbonylamino-1-carboxycyclopentane will likely focus on its potential as a tool for investigating the mechanisms of action of certain biological processes and its potential as a building block for the synthesis of new peptides with specific biological activities.
Wissenschaftliche Forschungsanwendungen
1-Ethoxycarbonylamino-1-carboxycyclopentane has been studied for its potential use in a variety of scientific research applications. One of the most promising uses of 1-Ethoxycarbonylamino-1-carboxycyclopentane is as a building block for peptide synthesis. Peptides are important biological molecules that play a variety of roles in the body, including as hormones, neurotransmitters, and enzymes. The ability to synthesize peptides in the lab allows researchers to investigate their functions and develop new therapeutic agents.
1-Ethoxycarbonylamino-1-carboxycyclopentane has also been used as a tool for investigating the mechanisms of action of certain biological processes. For example, it has been used to study the role of amino acids in protein folding and stability. Additionally, 1-Ethoxycarbonylamino-1-carboxycyclopentane has been used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.
Eigenschaften
CAS-Nummer |
114341-99-0 |
|---|---|
Produktname |
1-Ethoxycarbonylamino-1-carboxycyclopentane |
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-(ethoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-2-14-8(13)10-9(7(11)12)5-3-4-6-9/h2-6H2,1H3,(H,10,13)(H,11,12) |
InChI-Schlüssel |
AZHRPMRAWPDHDU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1(CCCC1)C(=O)O |
Kanonische SMILES |
CCOC(=O)NC1(CCCC1)C(=O)O |
Synonyme |
Cyclopentanecarboxylic acid, 1-[(ethoxycarbonyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

